N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE
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Description
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-METHANESULFONYLBENZAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H23Cl2N3O3S2 and its molecular weight is 488.44. The purity is usually 95%.
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Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds with structural similarities to the specified chemical have been studied for their potential as selective class III agents in cardiac electrophysiology. The research demonstrates the viability of certain molecular moieties as replacements for methylsulfonylamino groups, contributing to class III electrophysiological activity. This indicates the potential application of such compounds in developing treatments for arrhythmias (Morgan et al., 1990).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These studies suggest that compounds structurally related to the specified chemical could serve as effective corrosion inhibitors, providing extra stability and higher inhibition efficiencies. This application is critical for protecting metal surfaces in industrial environments (Hu et al., 2016).
Organic Synthesis and Medicinal Chemistry
Research on benzothiazole- and benzimidazole-based heterocycles, including compounds similar to the specified chemical, underscores their utility as building blocks in the synthesis of novel heterocyclic compounds. These findings have implications for drug discovery, particularly in identifying new therapeutic agents with potential anticancer, anti-inflammatory, or antimalarial activities (Darweesh et al., 2016).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-23(2)11-4-12-24(20-22-17-10-7-15(21)13-18(17)28-20)19(25)14-5-8-16(9-6-14)29(3,26)27;/h5-10,13H,4,11-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQQSECBBLREAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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